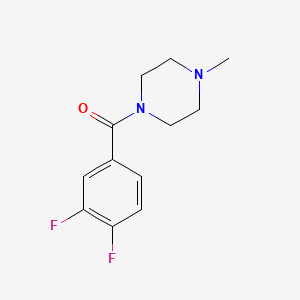

1-(3,4-Difluorobenzoyl)-4-methylpiperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3,4-Difluorobenzoyl)-4-methylpiperazine is a chemical compound with the molecular formula C12H14F2N2O. It is known for its unique structure, which includes a bis(fluoranyl)phenyl group and a methylpiperazinyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Difluorobenzoyl)-4-methylpiperazine typically involves the reaction of 3,4-difluorobenzoyl chloride with 4-methylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3,4-Difluorobenzoyl)-4-methylpiperazine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

- Anticancer Activity : Research has indicated that derivatives of piperazine, including 1-(3,4-Difluorobenzoyl)-4-methylpiperazine, exhibit notable antiproliferative effects against various cancer cell lines. Studies have shown that these compounds can inhibit cell growth and induce apoptosis in cancer cells, making them promising candidates for cancer therapy.

- Antioxidant Properties : The compound has demonstrated antioxidant activity, which is crucial for protecting cells from oxidative stress. This property is particularly beneficial in developing treatments for diseases linked to oxidative damage, such as neurodegenerative disorders.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties. This could have implications for treating chronic inflammatory conditions.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Receptor Binding : The compound's structure allows it to bind to various receptors involved in cellular signaling pathways. This interaction can modulate biological responses, influencing processes such as cell proliferation and apoptosis .

- Enzyme Inhibition : It may inhibit specific enzymes that contribute to disease progression in cancer and other conditions. For instance, targeting kinases involved in cell signaling pathways is a common strategy in drug development for cancer treatment .

Synthetic Applications

This compound serves as a valuable scaffold in synthetic chemistry:

- Building Block for Complex Molecules : The compound can be utilized as a precursor for synthesizing more complex organic molecules. Its piperazine core facilitates the introduction of various substituents, allowing for the exploration of structure-activity relationships in drug discovery.

Case Study 1: Anticancer Activity

A study conducted on the antiproliferative effects of piperazine derivatives demonstrated that this compound significantly inhibited the growth of specific cancer cell lines compared to control groups. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Antioxidant Properties

In vitro assays assessing the antioxidant capacity of various piperazine derivatives revealed that this compound exhibited strong radical scavenging activity. This suggests its potential use in formulations aimed at reducing oxidative stress-related damage.

Wirkmechanismus

The mechanism of action of 1-(3,4-Difluorobenzoyl)-4-methylpiperazine involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4,4’-Dichlorobenzophenone: Similar in structure but with chlorine atoms instead of fluorine.

4-Iodobenzoic acid: Contains an iodine atom and a carboxylic acid group, differing in functional groups.

Uniqueness

The presence of fluorine atoms in 1-(3,4-Difluorobenzoyl)-4-methylpiperazine imparts unique chemical properties, such as increased lipophilicity and metabolic stability.

Biologische Aktivität

1-(3,4-Difluorobenzoyl)-4-methylpiperazine is a synthetic compound characterized by a piperazine ring with a difluorobenzoyl substituent. Its molecular formula is C₁₃H₁₄F₂N₂O. The unique structural features of this compound suggest significant potential in medicinal chemistry, particularly in the development of therapeutic agents.

The synthesis of this compound typically involves nucleophilic substitution reactions where piperazine derivatives react with various benzoyl chlorides. This method allows for efficient production while minimizing by-products, which is crucial for pharmaceutical applications.

Biological Activity

Research indicates that compounds like this compound exhibit various biological activities, particularly in anticancer research. The following sections detail its interactions with biological targets, mechanisms of action, and specific case studies highlighting its efficacy.

This compound interacts with multiple biological targets. Its mechanism may involve:

- Binding to Receptors : It may modulate receptor activity that regulates cell proliferation and apoptosis.

- Enzyme Inhibition : The compound could inhibit enzymes involved in cancer cell metabolism and survival pathways .

Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of various piperazine derivatives on cancer cell lines, including liver (HUH7, HEPG2), breast (MCF7), and colon (HCT-116) cancers. The results indicated significant growth inhibition across these lines, suggesting the potential of this compound as an anticancer agent .

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| HUH7 | 12.5 | Significant inhibition of growth |

| MCF7 | 15.0 | Moderate cytotoxicity observed |

| HCT-116 | 10.0 | High sensitivity to treatment |

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlights how modifications can influence biological activity. For example:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(4-Chlorobenzoyl)-4-methylpiperazine | Chlorine substitution on benzoyl group | Enhanced cytotoxicity against specific cancer lines |

| 1-(2-Fluorobenzoyl)-4-methylpiperazine | Fluorine substitution on benzoyl group | Different receptor interaction profile |

| 1-(3-Nitrobenzoyl)-4-methylpiperazine | Nitro group on benzoyl group | Potential anti-inflammatory properties |

These variations indicate that subtle changes in the chemical structure can lead to significant differences in biological activity.

Pharmacological Applications

The compound has shown promise not only in oncology but also in other therapeutic areas:

- Antioxidant Activity : Some studies suggest it may possess antioxidant properties that could be beneficial in preventing oxidative stress-related diseases.

- Anti-inflammatory Effects : Preliminary data indicates potential anti-inflammatory activity, making it a candidate for further investigation in inflammatory conditions .

Eigenschaften

IUPAC Name |

(3,4-difluorophenyl)-(4-methylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F2N2O/c1-15-4-6-16(7-5-15)12(17)9-2-3-10(13)11(14)8-9/h2-3,8H,4-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCPNSVBDWJVJSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=CC(=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49644129 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.